molecular formula C5H6ClNO3S B2841973 (4-Methylisoxazol-3-yl)methanesulfonyl chloride CAS No. 2089257-65-6

(4-Methylisoxazol-3-yl)methanesulfonyl chloride

Cat. No. B2841973
CAS RN: 2089257-65-6
M. Wt: 195.62
InChI Key: LHAJTEKVISPEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methylisoxazol-3-yl)methanesulfonyl chloride” is a versatile and cost-effective organic compound extensively utilized in scientific research and organic compound synthesis . It exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H6ClNO3S . The InChI key is WOWWVNYKESDXKF-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules . It contributes to the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 195.63 .

Scientific Research Applications

Oxidation and Synthesis

  • Oxidation of Methyl (Methylthio)methyl Sulfoxide: A study demonstrated high-yield production of bis(methylsulfinyl)methane through the oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide among other oxidants. This research establishes an efficient method for preparing methyl (methylthio)methyl sulfone, a related compound, via oxidation with potassium permanganate (Ogura, Suzuki, & Tsuchihashi, 1980).

Chemical Structure and Reactions

  • Molecular Structure of Methane Sulfonyl Chloride: A study focusing on the molecular structure of methane sulfonyl chloride by electron diffraction revealed precise geometrical parameters, contributing to a deeper understanding of its chemical behavior and properties (Hargittai & Hargittai, 1973).

Methanesulfonates Synthesis

  • Synthesis of 1-Methyl-6,9-Epoxy-9-Aryl-5,6,9,10-Tetrahydro-1H-Imidazo [3,2-e] [2H-1,5] Oxazocinium Methanesulfonate: Demonstrated the preparation of complex methanesulfonates, showcasing the versatility of methanesulfonyl chloride in synthesizing cyclic compounds (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

Microbial Metabolism

  • Microbial Metabolism of Methanesulfonic Acid: Research into the biogeochemical cycling of sulfur highlighted the role of methanesulfonic acid, a derivative of methanesulfonyl chloride, in microbial metabolism, indicating its significance in environmental processes (Kelly & Murrell, 1999).

Methane Conversions

  • Methanesulfonyl Chloride Decomposition for Methane Conversions: A study explored the catalytic decomposition of methanesulfonyl chloride to produce methyl chloride, presenting a method to improve product selectivity in methane conversions (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).

Mechanism of Action

The mechanism of action of “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and the compound, facilitating various organic synthesis reactions . Additionally, it acts as a nucleophile, enabling it to form new bonds when it reacts with other organic molecules .

Safety and Hazards

As with many chemical substances, “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” should be handled with care. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions for “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” are likely to involve its continued use in scientific research and organic compound synthesis . Given its versatility and cost-effectiveness, it is expected to remain a valuable tool in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .

properties

IUPAC Name

(4-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S/c1-4-2-10-7-5(4)3-11(6,8)9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJTEKVISPEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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